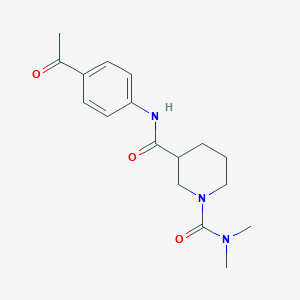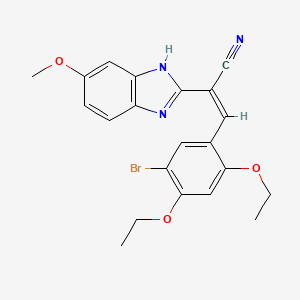![molecular formula C17H25FN2O3S B5495393 N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide](/img/structure/B5495393.png)
N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide, also known as F13714, is a novel compound that has been synthesized for scientific research purposes. This compound was first synthesized by a team of researchers in France in 2011. Since then, it has been extensively studied for its potential applications in various fields of research.
作用机制
The mechanism of action of N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide is not fully understood, but it is believed to act as a partial agonist at the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation, and is believed to play a role in drug addiction. By acting as a partial agonist at this receptor, this compound may help to reduce drug-seeking behavior and prevent relapse in individuals with drug addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the nucleus accumbens, a region of the brain that is involved in reward and motivation. This compound has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. Additionally, this compound has been shown to reduce the expression of certain genes that are involved in drug addiction.
实验室实验的优点和局限性
One of the major advantages of N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide for lab experiments is its high affinity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in drug addiction and other neurological disorders. However, one of the limitations of this compound is its relatively short half-life, which may limit its usefulness in certain experiments.
未来方向
There are a number of potential future directions for research on N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide. One area of research that has received a lot of attention is the development of this compound-based therapeutics for the treatment of drug addiction. Additionally, this compound may have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Further research is needed to fully understand the potential applications of this compound in these areas.
合成方法
The synthesis of N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide is a multi-step process that involves the use of various reagents and techniques. The first step in the synthesis of this compound involves the reaction of 2-fluoro-phenethylamine with 3-bromo-propionyl chloride to form 3-{2-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-propanoyl chloride. This intermediate is then reacted with methanesulfonyl chloride to form the final product, this compound.
科学研究应用
N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of neuroscience. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This compound has also been shown to have potential therapeutic applications in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
N-[3-[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-3-oxopropyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3S/c1-24(22,23)19-11-10-17(21)20-12-4-5-14(13-20)8-9-15-6-2-3-7-16(15)18/h2-3,6-7,14,19H,4-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHOKUOYMXYWKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC(=O)N1CCCC(C1)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(dimethylamino)methyl]-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5495318.png)
![4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5495319.png)
![N-cyclopropyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5495335.png)
![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5495351.png)
![2-[(3,4-dimethyl-1-piperazinyl)carbonyl]-N-methyl-N-(2-phenylethyl)-2-indanamine](/img/structure/B5495366.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5495370.png)
![2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5495378.png)


![ethyl [(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5495401.png)
![7-(cyclopent-2-en-1-ylacetyl)-2-ethyl-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5495405.png)

![N-(3-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea](/img/structure/B5495414.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5495427.png)